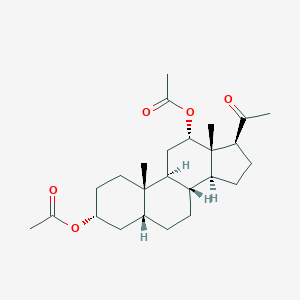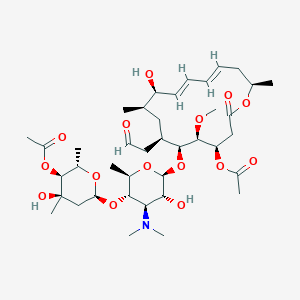
4,4-Di(propan-2-yl)heptane
Overview
Description
. It is a branched alkane, characterized by the presence of two isopropyl groups attached to the fourth carbon of a heptane chain. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting solely of carbon and hydrogen atoms connected by single bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Di(propan-2-yl)heptane can be achieved through various organic synthesis methods. One common approach involves the alkylation of heptane with isopropyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions to prevent the formation of unwanted by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes using zeolites or other solid acid catalysts. These catalysts facilitate the alkylation reaction by providing active sites for the interaction between heptane and isopropyl halides. The reaction conditions, including temperature and pressure, are optimized to maximize yield and minimize the formation of side products.
Chemical Reactions Analysis
Types of Reactions
4,4-Di(propan-2-yl)heptane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions and the oxidizing agent used.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under the influence of ultraviolet light or heat, leading to the formation of halogenated derivatives.
Cracking: Under high temperatures, this compound can undergo thermal cracking to produce smaller hydrocarbons, such as alkenes and alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Substitution: Halogenation reactions typically use chlorine (Cl2) or bromine (Br2) in the presence of light or heat.
Cracking: Thermal cracking is performed at high temperatures, often in the presence of a catalyst such as alumina (Al2O3).
Major Products
Oxidation: Depending on the extent of oxidation, products can include 4,4-Di(propan-2-yl)heptanol, 4,4-Di(propan-2-yl)heptanone, or 4,4-Di(propan-2-yl)heptanoic acid.
Substitution: Halogenated derivatives such as 4,4-Di(propan-2-yl)heptyl chloride or 4,4-Di(propan-2-yl)heptyl bromide.
Cracking: Smaller hydrocarbons such as propene, butane, and pentane.
Scientific Research Applications
4,4-Di(propan-2-yl)heptane has various applications in scientific research:
Chemistry: It is used as a model compound in studies of hydrocarbon reactivity and mechanisms of alkane transformations.
Biology: Research on its metabolic pathways and interactions with biological systems can provide insights into the behavior of similar hydrocarbons in living organisms.
Medicine: While not directly used as a drug, its derivatives may be explored for potential pharmaceutical applications.
Industry: It serves as a precursor for the synthesis of other chemicals and materials, including lubricants and specialty solvents.
Mechanism of Action
The mechanism of action of 4,4-Di(propan-2-yl)heptane in chemical reactions involves the activation of its carbon-hydrogen bonds. In oxidation reactions, the compound undergoes hydrogen abstraction followed by the addition of oxygen atoms. In substitution reactions, the presence of ultraviolet light or heat facilitates the homolytic cleavage of halogen molecules, leading to the formation of reactive halogen radicals that attack the hydrocarbon.
Comparison with Similar Compounds
4,4-Di(propan-2-yl)heptane can be compared with other branched alkanes such as:
2,2-Di(propan-2-yl)butane: Similar in structure but with a shorter carbon chain.
3,3-Di(propan-2-yl)pentane: Another branched alkane with a different branching pattern.
4,4-Di(propan-2-yl)nonane: A longer carbon chain with similar branching.
The uniqueness of this compound lies in its specific branching pattern and carbon chain length, which influence its physical and chemical properties, such as boiling point, melting point, and reactivity.
Properties
IUPAC Name |
4,4-di(propan-2-yl)heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28/c1-7-9-13(10-8-2,11(3)4)12(5)6/h11-12H,7-10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJRGGOSNPOOGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50938324 | |
| Record name | 4,4-Di(propan-2-yl)heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50938324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17312-72-0 | |
| Record name | 4,4-Dipropylheptane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017312720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4-Di(propan-2-yl)heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50938324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B100345.png)







